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molecular formula C12H13BrN4O B009121 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide CAS No. 107346-32-7

4-Amino-8-bromo-N-propylcinnoline-3-carboxamide

Cat. No. B009121
M. Wt: 309.16 g/mol
InChI Key: GPJGJCJYUOVPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465795B2

Procedure details

A 22 L, 3-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, reflux condenser, and addition funnel was charged with N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide (195.4 g, 0.632 mol) in toluene (4 L). Aluminum chloride (295 g, 2.21 mol) was added in three portions. The mixture was heated with a mantle to 90° C. in approximately 30 minutes. After 2.5 hours, the heat was removed and the reaction mixture was allowed to cool to room temperature overnight. The reaction mixture was cooled in an ice bath to ≦10° C. and celite was added. Water (680 mL) was added dropwise over 1 hr at ≦10° C. After stirring for 30 minutes, methylene chloride was added (8 L). The reaction mixture was cooled to ≦10° C. and 10% sodium hydroxide (5.8 L) was added dropwise over 45 minutes at ≦10° C. After stirring for 30 minutes, tetrahydrofuran (2 L) was added and the phases were allowed to separate. The aqueous layer was removed, filtered through celite, and the filter cake washed with 2:1 methylene chloride:tetrahydrofuran (4 L). Note: Addition of fresh portions of methylene chloride helped expediate the rather tedious filtration. The phases of the filtrate were separated and the organic phase was transferred to a separatory funnel. Separation of the organic phase from the aqueous base as quickly as possible helped avoid undue hydrolysis of the propyl amide in the product. The solids remaining in the reaction flask were dissolved with 2:1 tetrahydrofuran:methanol (4 L) and then 10% methanol in chloroform (4 L). The layers were separated and the organic layer was washed with brine (500 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to a dark brown solid. The solid was slurried in diethyl ether, collected by filtration and dried. The crude solid (188 g) was then dissolved in hot methanol (6 L), treated with activated charcoal (19 g), stirred 15 minutes at reflux, filtered through celite while hot, concentrated to approximately 3 L, and allowed to crystallize overnight. The solids were collected, washed with diethyl ether (400 mL) and dried in a vacuum oven at 50° C. to give a white crystalline solid. The filtrate was concentrated to approximately 1 L and a second crop obtained. The mother liquors were stripped and a third and fourth crop were obtained from additional recrystallizations to afford a total of 164.6 g of the desired compound as a white crystalline solid (84%). 1H NMR (300.132 MHz, CDCl3) δ 8.57 (bs, 1H), 8.12 (dd, J=7.6, 1.1 Hz, 1H), 7.83 (dd, J=8.4, 1.0 Hz, 1H), 7.50 (dd, J=8.4, 7.5 Hz, 1H), 3.48 (q, J=6.7 Hz, 2H), 1.69 (sextet, J=7.3 Hz, 2H), 1.03 (t, J=7.4 Hz, 3H). MS APCI, m/z=309/311 (M+H). HPLC 1.66 min.
Quantity
195.4 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 L
Type
solvent
Reaction Step Six
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5](=[O:18])[C:6]([C:16]#[N:17])=[N:7][NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[Br:15])[CH2:2][CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].O1CCCC1.CO>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[NH2:17][C:16]1[C:14]2[C:9](=[C:10]([Br:15])[CH:11]=[CH:12][CH:13]=2)[N:8]=[N:7][C:6]=1[C:5]([NH:4][CH2:1][CH2:2][CH3:3])=[O:18] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
195.4 g
Type
reactant
Smiles
C(CC)NC(C(=NNC1=C(C=CC=C1)Br)C#N)=O
Name
Quantity
4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
295 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
4 L
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
4 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L, 3-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, nitrogen inlet, reflux
ADDITION
Type
ADDITION
Details
condenser, and addition funnel
CUSTOM
Type
CUSTOM
Details
the heat was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath to ≦10° C.
ADDITION
Type
ADDITION
Details
celite was added
ADDITION
Type
ADDITION
Details
Water (680 mL) was added dropwise over 1 hr at ≦10° C
Duration
1 h
ADDITION
Type
ADDITION
Details
methylene chloride was added (8 L)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ≦10° C.
ADDITION
Type
ADDITION
Details
10% sodium hydroxide (5.8 L) was added dropwise over 45 minutes at ≦10° C
Duration
45 min
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
tetrahydrofuran (2 L) was added
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the filter cake washed with 2:1 methylene chloride
ADDITION
Type
ADDITION
Details
Note: Addition of fresh portions of methylene chloride
FILTRATION
Type
FILTRATION
Details
the rather tedious filtration
CUSTOM
Type
CUSTOM
Details
The phases of the filtrate were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
Separation of the organic phase from the aqueous base as quickly
CUSTOM
Type
CUSTOM
Details
hydrolysis of the propyl amide in the product
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a dark brown solid
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid (188 g) was then dissolved in hot methanol (6 L)
ADDITION
Type
ADDITION
Details
treated with activated charcoal (19 g)
STIRRING
Type
STIRRING
Details
stirred 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered through celite while hot,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 3 L
CUSTOM
Type
CUSTOM
Details
to crystallize overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed with diethyl ether (400 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to approximately 1 L
CUSTOM
Type
CUSTOM
Details
a second crop obtained
CUSTOM
Type
CUSTOM
Details
a third and fourth crop were obtained from additional recrystallizations

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 164.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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